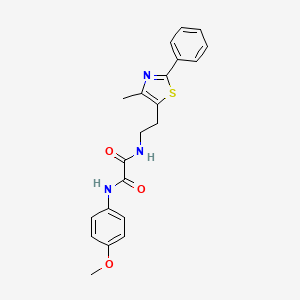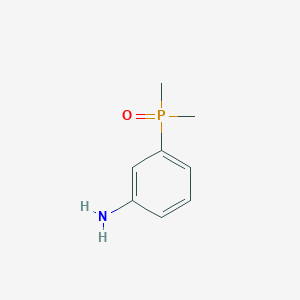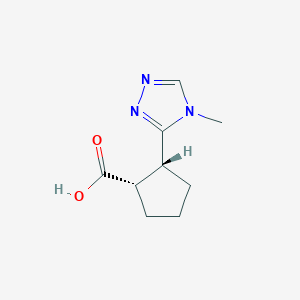
N1-(4-methoxyphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an oxalamide derivative with a 4-methoxyphenyl group and a 2-(4-methyl-2-phenylthiazol-5-yl)ethyl group attached to the nitrogen atoms of the oxalamide moiety. Oxalamides are known for their diverse biological activities, and the presence of the methoxyphenyl and methylphenylthiazolyl groups could potentially influence these activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the two nitrogen atoms each attached to different aromatic systems (4-methoxyphenyl and 4-methyl-2-phenylthiazol-5-yl). The presence of these groups would likely influence the compound’s electronic properties and potentially its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially result in the formation of hydrogen bonds, influencing its solubility and stability. The aromatic groups could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has explored the synthesis and properties of compounds related to N1-(4-methoxyphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide. For instance, Aghekyan et al. (2018) discussed the condensation of nonaromatic amines with related compounds, leading to the synthesis of N,N'-disubstituted oxamides and N-aryloxamides, which are significant for developing various pharmaceuticals and materials (Aghekyan et al., 2018).
Molecular Stabilities and Conformational Analyses
Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of related compounds, highlighting the relevance of these molecules in developing potential anti-cancer drugs (Karayel, 2021).
Antimicrobial Activity
Vinusha et al. (2015) synthesized derivatives related to this compound and evaluated their antimicrobial activities, suggesting their potential use in developing new antibacterial and antifungal agents (Vinusha et al., 2015).
Intramolecular Hydrogen Bonding Studies
Martínez-Martínez et al. (1998) studied the structural aspects of oxamide derivatives, which are chemically related to the compound . They focused on intramolecular hydrogen bonding, which is crucial for understanding the stability and reactivity of such compounds (Martínez-Martínez et al., 1998).
Potential as Herbicides
Luo et al. (2008) synthesized novel compounds incorporating triazolinone, a related structure, and evaluated their herbicidal activities, indicating potential applications in agriculture (Luo et al., 2008).
Corrosion Inhibition Studies
Rahmani et al. (2018) evaluated the corrosion inhibition performances of oxazole derivatives, chemically related to the query compound, on mild steel. Such studies are vital for industrial applications where corrosion resistance is crucial (Rahmani et al., 2018).
Wirkmechanismus
The mechanism of action of this compound would depend on its biological target. Oxalamides can exhibit a range of biological activities, including antibacterial, antifungal, and anticancer activities. The specific activities of this compound would likely be influenced by the presence of the 4-methoxyphenyl and 4-methyl-2-phenylthiazol-5-yl groups .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-18(28-21(23-14)15-6-4-3-5-7-15)12-13-22-19(25)20(26)24-16-8-10-17(27-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBRGWWKMSWWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)

![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2779844.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2779847.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2779852.png)
![N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide](/img/structure/B2779853.png)


![4-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2779859.png)
![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2779861.png)
